![molecular formula C23H30N6O4 B2765993 乙酸1-(2-(2-(丁基氨基)-2-氧代乙基)-1-氧代-1,2-二氢-1,2,4-三氮杂[4,3-a]喹喔啉-4-基)哌啶-4-甲酸酯 CAS No. 1184984-68-6](/img/structure/B2765993.png)

乙酸1-(2-(2-(丁基氨基)-2-氧代乙基)-1-氧代-1,2-二氢-1,2,4-三氮杂[4,3-a]喹喔啉-4-基)哌啶-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

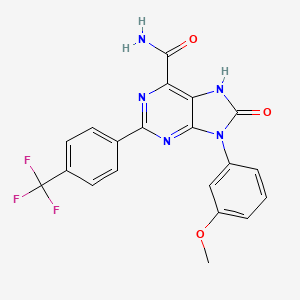

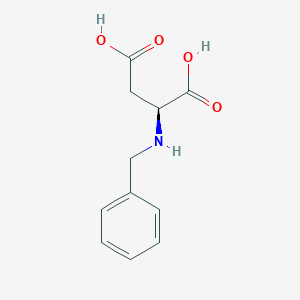

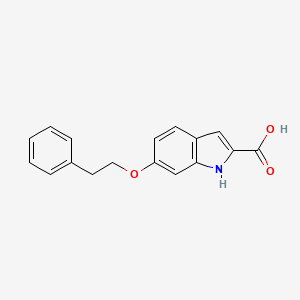

The compound “Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

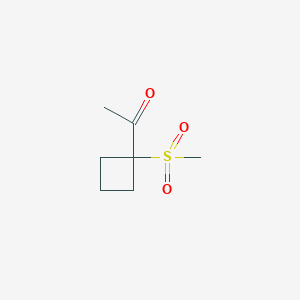

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . The reaction involves the use of eco-compatible catalysts and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .科学研究应用

抗菌和抗感染应用

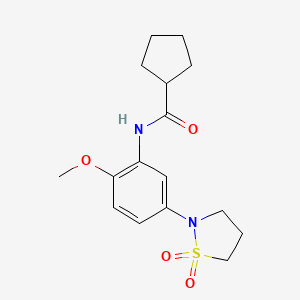

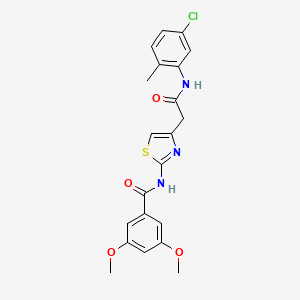

合成了结构上与乙基1-(2-(2-(丁基氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸盐相关的化合物,并对其抗菌功效进行了评估。新型多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹喔啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶的合成显示出显着的抗菌活性,突出了这些化合物在解决细菌感染中的潜力 (El‐Kazak & Ibrahim, 2013)。类似地,制备了新型的奥昔林酸类似物,例如 4-乙基-1(2)-R-1(2)H-三唑并[4,5-h]-喹啉-7-酮-6-羧酸,旨在发现三唑环的环合位置对抗菌活性的影响,表明了一种针对特定病原体增强抗感染特性的结构化方法 (Sanna 等人,1990)。

中枢神经系统 (CNS) 活性

对中枢神经系统活性化合物的探索包括合成具有潜在 CNS 效应的衍生物。例如,检查了乙基 5-氧代-2,5-二氢异恶唑-4-羧酸盐衍生物诱导小鼠失去运动控制的能力,这表明研究此类化合物的神经应用 (Hung、Janowski 和 Prager,1985)。这强调了对评估相关化合物及其潜在 CNS 调节活性的更广泛兴趣。

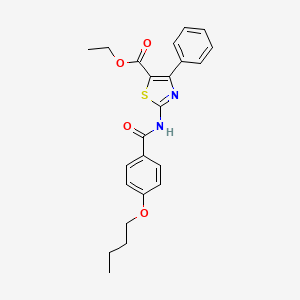

合成和化学性质

相关化合物的化学合成和性质一直是研究的重点,旨在阐明其在药物化学中的潜在应用。研究涉及各种杂环化合物的合成,展示了这些分子框架的多功能性和反应性 (Ezema 等人,2015; Charushin 等人,2004)。此类研究有助于理解结构修饰如何影响这些化合物的生物活性和潜在治疗应用。

作用机制

Target of Action

It is known that quinoxaline derivatives, such as this compound, have been used as antibiotics and have shown a broad spectrum of antibacterial activity .

Mode of Action

It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

It’s known that quinoxaline derivatives can affect a wide range of biological processes . For instance, some quinoxaline derivatives have been reported to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Pharmacokinetics

It’s known that the presence of a piperazine subunit or its isosteres can enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives .

Result of Action

It’s known that some quinoxaline derivatives have shown cytotoxicity at certain concentrations .

Action Environment

It’s known that the structural modifications, such as the presence of a piperazine subunit or its isosteres, can enhance the antimicrobial activity of the fused triazoles ring systems .

未来方向

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . The assessment of the compounds on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation, foster further optimization for the retrieved hit compounds .

属性

IUPAC Name |

ethyl 1-[2-[2-(butylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-3-5-12-24-19(30)15-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-13-10-16(11-14-27)22(31)33-4-2/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLSUEPYBAJPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2765911.png)

![(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)

![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2765919.png)

![N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2765921.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2765926.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)